molecular formula C7H11N7 B11476899 N~1~-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazole-1,5-diamine

N~1~-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazole-1,5-diamine

Cat. No.: B11476899
M. Wt: 193.21 g/mol
InChI Key: CFTZDUNNAUUWCP-UHFFFAOYSA-N
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Description

N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a pyrrole ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of a pyrrole derivative with a tetrazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction might be carried out under reflux conditions with an acid catalyst to promote cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpyrrol-2-yl)ethanone
  • 2-Acetyl-1-methylpyrrole
  • 2-Acetyl-N-methylpyrrole
  • N-Methyl-2-acetylpyrrole

Uniqueness

N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a pyrrole ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

IUPAC Name

1-N-[(1-methylpyrrol-2-yl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C7H11N7/c1-13-4-2-3-6(13)5-9-14-7(8)10-11-12-14/h2-4,9H,5H2,1H3,(H2,8,10,12)

InChI Key

CFTZDUNNAUUWCP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNN2C(=NN=N2)N

Origin of Product

United States

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